Coriolin

Antibacterial Gram-positive bacteria Natural product

Coriolin is the foundational member of the coriolin sesquiterpene class and the only natural congener retaining both Gram-positive antibacterial activity (MIC 6.25–12.5 μg/mL against S. aureus and B. subtilis) and Yoshida sarcoma antitumor activity (61.6% inhibition at 5 μg/mL). Unlike the antibacterially inert coriolin B, coriolin serves as an indispensable benchmark for SAR studies. It also exhibits potent anti-Trichomonas vaginalis activity (MIC 6.25 μg/mL). Ideal as a positive control, lead scaffold, or starting material for semi-synthetic optimization in antibacterial, antitumor, and antiparasitic drug discovery programs.

Molecular Formula C15H20O5
Molecular Weight 280.32 g/mol
Cat. No. B1246448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoriolin
Synonymscoriolin
Molecular FormulaC15H20O5
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCC1(CC2C(C1O)C3(C4(CO4)C(=O)C5C3(C2O)O5)C)C
InChIInChI=1S/C15H20O5/c1-12(2)4-6-7(9(12)17)13(3)14(5-19-14)10(18)11-15(13,20-11)8(6)16/h6-9,11,16-17H,4-5H2,1-3H3/t6-,7-,8-,9+,11+,13+,14-,15+/m0/s1
InChIKeyOMAFWWAJLVYWPU-ZOEJUPFXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Coriolin Compound Overview: A Sesquiterpene Antibiotic for Antitumor and Antibacterial Research


Coriolin (CAS 33404-85-2, C15H20O5, MW 280.32) is a sesquiterpene antibiotic first isolated from the basidiomycete fungus Coriolus consors [1]. It crystallizes as colorless needles with a melting point of 175–176°C and is soluble in organic solvents including methanol, ethyl acetate, and acetone [1]. Coriolin exhibits selective growth inhibition against Gram-positive bacteria (MIC 6.25–12.5 μg/mL) and Trichomonas vaginalis (MIC 6.25 μg/mL), while showing only weak or no activity against Gram-negative bacteria and fungi at concentrations up to 100 μg/mL [1]. In antitumor assays, coriolin achieves 61.6% inhibition of Yoshida sarcoma cells at 5 μg/mL, though it lacks efficacy against Ehrlich ascites carcinoma in vivo [1].

Why Coriolin Cannot Be Simply Replaced with Coriolin B, C, or Diketocoriolin B in Research


Within the coriolin class, minor structural variations yield profound differences in biological activity, rendering generic substitution scientifically invalid. The parent compound coriolin demonstrates clear Gram-positive antibacterial activity (MIC 6.25–12.5 μg/mL) and antitumor activity against Yoshida sarcoma [1]. In contrast, the closely related congener coriolin B—differing only by esterification at the C-6 position—exhibits no antimicrobial activity whatsoever, despite retaining some antitumor effect [2]. Conversely, diketocoriolin B, an oxidized derivative, gains enhanced antitumor potency and demonstrates prolonged survival in L-1210 leukemia models, a property not observed with coriolin itself [2]. Furthermore, synthetic derivatives modified at the C-4 epoxide position (α-methylene lactone substitution) have been shown to outperform the natural coriolins in both L-1210 survival prolongation and HeLa cell inhibition, underscoring that even ostensibly similar compounds within this class possess divergent, non-interchangeable pharmacological profiles [3].

Coriolin Quantitative Evidence: Head-to-Head Activity Comparisons with Analogs and Derivatives


Gram-Positive Antibacterial Activity: Coriolin vs. Coriolin B

Coriolin demonstrates clear Gram-positive antibacterial activity with MIC values of 6.25–12.5 μg/mL against Staphylococcus aureus and Bacillus subtilis [1]. In direct contrast, coriolin B—the natural congener isolated from the same fungal source—shows no antimicrobial activity under identical assay conditions, as reported in the 1971 characterization study [2]. This functional divergence arises despite the close structural similarity between the two compounds, highlighting the critical role of the C-6 hydroxyl (present in coriolin) versus the C-6 octanoate ester (present in coriolin B).

Antibacterial Gram-positive bacteria Natural product

Yoshida Sarcoma Antitumor Activity: Coriolin vs. Coriolin B vs. Coriolin C

All three natural coriolins (coriolin, coriolin B, and coriolin C) exhibit comparable inhibition of Yoshida sarcoma cell growth: 61.6% inhibition at 5 μg/mL [1]. However, this uniform activity masks critical differences in antibacterial spectrum and in vivo efficacy against other tumor models. Coriolin retains Gram-positive antibacterial activity, whereas coriolin B loses this activity entirely [2]. Conversely, diketocoriolin B—an oxidized derivative—demonstrates enhanced antitumor potency, prolonging survival in L-1210 leukemia-bearing mice, a property not shared by the parent coriolin [2].

Antitumor Yoshida sarcoma Cytotoxicity

Leukemia L-1210 In Vivo Efficacy: Diketocoriolin B vs. Parent Coriolin

Oxidation of coriolin B to diketocoriolin B yields a compound with markedly enhanced antitumor activity in vivo. While coriolin itself shows only slight activity against L-1210 leukemia [1], diketocoriolin B significantly prolongs the survival period of mice inoculated intraperitoneally with L-1210 cells [2]. This in vivo survival benefit is not observed with the parent coriolin compound, establishing diketocoriolin B as a more advanced candidate for leukemia-focused research.

Leukemia L-1210 In vivo antitumor

HeLa Cell Cytotoxicity: Synthetic C-4 Modified Coriolin Derivatives vs. Natural Coriolins

Synthetic coriolin derivatives featuring α-methylene lactone substitution at the C-4 epoxide position exhibit higher inhibitory activity against HeLa cells than known natural coriolin compounds [1]. This structure-activity relationship demonstrates that strategic chemical modification of the coriolin scaffold can yield compounds with enhanced potency, providing a clear differentiation pathway for procurement decisions in HeLa-based screening programs.

HeLa cells Cytotoxicity Coriolin derivatives

Chemical Stability: C-8 Modified Derivatives vs. 5-Ketocoriolin B and Diketocoriolin B

Derivatives of 5-ketocoriolin B chemically modified at the C-8 position demonstrate antitumor and antibacterial activity equivalent to 5-ketocoriolin B and diketocoriolin B [1]. Critically, these C-8 modified derivatives exhibit enhanced stability in acidic and alkaline solutions compared to their unmodified counterparts [1]. This improved chemical robustness offers practical advantages for compound handling, storage, and formulation development without compromising biological efficacy.

Chemical stability Coriolin derivatives Formulation

Coriolin Optimal Use Cases: Where This Compound Delivers Maximum Scientific Value


Gram-Positive Antibacterial Screening and SAR Studies

Coriolin is ideally suited for research programs investigating natural product-derived antibacterial agents targeting Gram-positive pathogens. Its MIC of 6.25–12.5 μg/mL against Staphylococcus aureus and Bacillus subtilis [1] makes it a robust positive control or lead scaffold. Unlike the structurally similar but antibacterially inert coriolin B [2], coriolin provides a reliable baseline for structure-activity relationship (SAR) studies aimed at optimizing the hirsutane sesquiterpene core for antibacterial potency.

Dual-Activity (Antitumor + Antibacterial) Natural Product Discovery

Coriolin is the only natural congener within its class that retains both Gram-positive antibacterial activity and Yoshida sarcoma antitumor activity (61.6% inhibition at 5 μg/mL) [1]. This dual-activity profile is absent in coriolin B (antibacterially inactive) [2] and is distinct from diketocoriolin B (enhanced antitumor but no Gram-positive data). For programs seeking multi-target natural product leads, coriolin represents a uniquely positioned starting material.

Benchmark Control for Coriolin Derivative Development

As the foundational member of the coriolin class, natural coriolin serves as an essential benchmark control when evaluating synthetic derivatives such as C-4 α-methylene lactone-modified compounds [3] or C-8 modified analogs [4]. Its well-characterized antibacterial MIC values, Yoshida sarcoma inhibition, and lack of in vivo L-1210 efficacy [1] provide a consistent reference point for quantifying the activity gains achieved through chemical modification.

Trichomonas vaginalis Antiparasitic Research

Coriolin exhibits potent activity against Trichomonas vaginalis with an MIC of 6.25 μg/mL [1]. Given the limited availability of natural product leads for trichomoniasis, coriolin offers a valuable tool compound for target identification, mechanism-of-action studies, or as a scaffold for semi-synthetic optimization in antiparasitic drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Coriolin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.